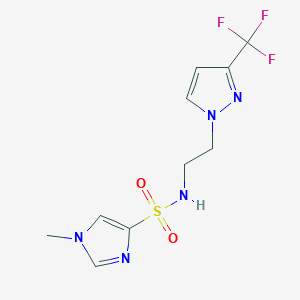

1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure comprises an imidazole ring substituted with a sulfonamide group at the 4-position, linked via an ethyl chain to a 3-(trifluoromethyl)-1H-pyrazole moiety. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, while the sulfonamide group may contribute to hydrogen bonding interactions, a common feature in enzyme inhibitors or receptor modulators . Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural design aligns with bioactive molecules targeting kinases, carbonic anhydrases, or inflammatory pathways, where sulfonamides and trifluoromethyl groups are frequently utilized .

Properties

IUPAC Name |

1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N5O2S/c1-17-6-9(14-7-17)21(19,20)15-3-5-18-4-2-8(16-18)10(11,12)13/h2,4,6-7,15H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVCPMRYRRDLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₈F₃N₅O₂S

- Molecular Weight : 397.39 g/mol

The presence of the trifluoromethyl group and the imidazole ring is significant for its biological activity, as these groups are known to influence the pharmacokinetics and dynamics of similar compounds.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole and imidazole compounds exhibit significant anti-inflammatory properties. For instance, compounds with similar scaffolds have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

| Compound | IC₅₀ (μg/mL) | Target |

|---|---|---|

| Compound A | 71.11 | COX-2 |

| Compound B | 60.56 | COX-2 |

| 1-Methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide | TBD | TBD |

The specific IC₅₀ values for 1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide are yet to be determined, but its structural analogs have shown promising results.

2. Antimicrobial Activity

Compounds featuring imidazole and pyrazole moieties have been explored for their antimicrobial properties. A study highlighted that certain trifluoromethyl-substituted imidazoles exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that similar compounds could possess antibacterial properties.

3. Anticancer Potential

Research has also pointed towards the anticancer potential of pyrazole derivatives. The mechanism often involves inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, compounds that disrupt YAP-TEAD interactions have shown efficacy in inhibiting cancer cell growth.

Case Study 1: Inhibition of COX Enzymes

A series of studies conducted on pyrazole derivatives revealed a range of IC₅₀ values against COX enzymes:

- Study Findings : Compounds with a similar structure to our target compound exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential.

Case Study 2: Antimicrobial Efficacy

In vitro studies on imidazole derivatives demonstrated effective inhibition against various bacterial strains, including MRSA:

- Results : The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antimicrobial activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogues from the evidence:

Key Observations:

- Core Heterocycles : The target compound uniquely combines imidazole and pyrazole rings, whereas analogues in , and use pyrrole, pyrazole, or pyridine cores. Imidazole’s higher basicity (pKa ~7) compared to pyrazole (pKa ~2.5) may influence solubility and target binding .

- Substituent Effects: The trifluoromethyl group in the target and enhances lipophilicity (logP ~2.5–3.5) and metabolic resistance compared to methoxy () or nitro () groups. The ethyl linker in the target provides conformational flexibility, contrasting with the rigid phenoxymethyl group in or the propyl linker in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.